molecular formula C19H24N2O2 B5879234 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine

1-(2,4-dimethoxybenzyl)-4-phenylpiperazine

Cat. No. B5879234
M. Wt: 312.4 g/mol
InChI Key: DESRSLBPLLMDDI-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxybenzyl)-4-phenylpiperazine (2C-D) is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, an American pharmacologist, and chemist. 2C-D has been found to have various applications in scientific research due to its unique chemical properties.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-phenylpiperazine has been found to have various applications in scientific research. It has been used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines in biological samples. 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine has also been studied for its potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder. Moreover, it has been used as a tool to study the structure-activity relationships of phenethylamines and their effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It has been found to have a high affinity for this receptor and can induce hallucinogenic effects similar to other psychedelics such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine are similar to other phenethylamines. It can cause changes in perception, mood, and thought processes. It can also cause alterations in sensory experiences such as visual and auditory hallucinations. However, the intensity and duration of these effects can vary depending on the dose and purity of the compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable reference standard for analytical chemistry. However, one of the limitations of using 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine is its potential for abuse. It is classified as a Schedule I controlled substance in the United States, which restricts its use and distribution.

Future Directions

There are several future directions for the study of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine. One potential direction is the investigation of its therapeutic effects in the treatment of mental health disorders. Another direction is the exploration of its structure-activity relationships and the development of novel phenethylamines with improved therapeutic properties. Additionally, the use of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine as a reference standard in analytical chemistry can be expanded to include other biological matrices such as hair and saliva.
Conclusion:
In conclusion, 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine (1-(2,4-dimethoxybenzyl)-4-phenylpiperazine) is a synthetic compound that has various scientific research applications. Its unique chemical properties make it a reliable reference standard in analytical chemistry, and its potential therapeutic effects make it a promising compound for the treatment of mental health disorders. However, its potential for abuse and restricted use highlight the need for further research and development of novel compounds.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine involves the reaction of 2,4-dimethoxybenzaldehyde with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is crucial for its scientific research applications.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESRSLBPLLMDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine

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